molecular formula C15H20N4O2 B13037557 Tert-butyl (2-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate

Tert-butyl (2-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate

Cat. No.: B13037557
M. Wt: 288.34 g/mol
InChI Key: TZOMZLQBPUPBKM-UHFFFAOYSA-N
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Description

Tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate is a chemical compound with the molecular formula C15H20O2N4 and a molecular weight of 288.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a pyrazole ring, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)amine . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction. The mixture is usually stirred at low temperatures and then allowed to reach room temperature to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a pyrazole ring.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl N-[2-[(4-aminopyrazol-1-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13-7-5-4-6-11(13)9-19-10-12(16)8-17-19/h4-8,10H,9,16H2,1-3H3,(H,18,20)

InChI Key

TZOMZLQBPUPBKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CN2C=C(C=N2)N

Origin of Product

United States

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